molecular formula C9H10ClNO2 B103218 Ethyl 4-amino-2-chlorobenzoate CAS No. 16017-69-9

Ethyl 4-amino-2-chlorobenzoate

Cat. No. B103218
CAS RN: 16017-69-9
M. Wt: 199.63 g/mol
InChI Key: RAIGEAVXXPZKJB-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-chlorobenzoate is a chemical compound that is part of a broader class of compounds characterized by the presence of an ethyl ester group attached to an amino-substituted chlorobenzoate moiety. While the specific compound Ethyl 4-amino-2-chlorobenzoate is not directly mentioned in the provided papers, the papers do discuss various structurally related compounds, which can provide insights into the chemical behavior and properties of Ethyl 4-amino-2-chlorobenzoate.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of chlorobenzaldehyde with different reagents. For instance, the synthesis of ethyl (2-amino-4-(2-chlorophenyl)-4H-benzo[h]-chromene-2-yl) formate involved a reaction with ethyl cyanoacetate . Similarly, ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy-1H-benzo[f]-chromene-2-carboxylate was synthesized via the reaction of naphthalene-2,7-diol with a mixture of 4-chlorobenzaldehde and ethyl cyanoacetate . These methods suggest that the synthesis of Ethyl 4-amino-2-chlorobenzoate could potentially be achieved through similar reactions involving chlorobenzaldehyde derivatives and ethyl cyanoacetate.

Molecular Structure Analysis

The molecular structures of related compounds have been characterized by X-ray single-crystal diffraction analysis. For example, the crystal structure of ethyl (2-amino-4-(2-chlorophenyl)-4H-benzo[h]-chromene-2-yl) formate revealed a six-membered ring adopting a boat conformation . The compound ethyl 4-hydrazinobenzoate hydrochloride crystallizes in the triclinic space group with complex sheets formed by intermolecular hydrogen bonds . These findings suggest that Ethyl 4-amino-2-chlorobenzoate may also exhibit a well-defined crystalline structure with potential for intermolecular interactions.

Chemical Reactions Analysis

The related compounds exhibit a variety of chemical reactions, particularly involving hydrogen bonding. For instance, the crystal packing of 2-amino-3-ethyl-4,5-dihydro-1,3-thiazol-3-ium 3-chlorobenzoate is characterized by N—H⋯O hydrogen bonds forming a centrosymmetric synthon . Ethyl 4-hydrazinobenzoate hydrochloride also displays N—H⋯N and N—H⋯Cl hydrogen bonds . These observations indicate that Ethyl 4-amino-2-chlorobenzoate may participate in similar hydrogen bonding interactions, which could influence its reactivity and stability.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through various analytical techniques. The compound ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy-1H-benzo[f]-chromene-2-carboxylate was characterized by spectral data including IR, NMR, and MS . Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was synthesized and its structure confirmed by spectral studies, and it was evaluated for antimicrobial and antioxidant activities . These studies suggest that Ethyl 4-amino-2-chlorobenzoate could also be characterized using similar techniques and may possess biological activities worth investigating.

Scientific Research Applications

Solubility and Thermodynamics

  • Solubility in Organic Solvents : Ethyl 4-amino-2-chlorobenzoate exhibits varying solubility in different organic solvents. This property is crucial for its purification and application in various chemical processes (Li et al., 2017).

Application in Synthesis of Other Compounds

  • Facilitation of Ring Closure : Ethyl chloroformate/DMF mixture is utilized in the facile ring closure of certain compounds, demonstrating its utility in complex organic synthesis processes (El-bayouki & Basyouni, 1988).
  • Synthesis of Quinazoline Derivatives : It plays a role in the synthesis of new derivatives of ethyl 5-chloro-2-(3-(4-hydroxyphenyl)propanamido)benzoate, which have applications in pharmaceuticals (Borik & Hussein, 2021).

Photovoltaic Properties

  • Organic-Inorganic Photodiode Fabrication : Ethyl 4-amino-2-chlorobenzoate derivatives demonstrate potential in photovoltaic applications and the fabrication of photodiodes, highlighting its relevance in renewable energy technology (Zeyada et al., 2007).

Other Applications

  • Extraction and Determination : Its derivatives are used in the extraction and selective determination of chlorobenzoic acids, indicating its importance in analytical chemistry (Niftaliev et al., 2004).
  • Antimicrobial Activity : Schiff base ligands derived from Ethyl 4-amino-2-chlorobenzoate and their metal complexes have been studied for antimicrobial activity, suggesting potential applications in medical and health sciences (El–Wahab, 2007).

Safety And Hazards

Ethyl 4-amino-2-chlorobenzoate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to avoid contact with skin and eyes .

Future Directions

There is currently limited information available on the future directions of research involving Ethyl 4-amino-2-chlorobenzoate .

properties

IUPAC Name

ethyl 4-amino-2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIGEAVXXPZKJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70534862
Record name Ethyl 4-amino-2-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70534862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-2-chlorobenzoate

CAS RN

16017-69-9
Record name Ethyl 4-amino-2-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70534862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-amino-2-chlorobenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
A Weizmann - Journal of the American Chemical Society, 1949 - ACS Publications
… Recrystallization from methanol gave ethyl 4-amino-2-chlorobenzoate of m. p. … 213)6 and ethyl 4-amino-2chlorobenzoate (from methanol, m. …
Number of citations: 10 pubs.acs.org
A Scattergood, AL MacLean - Journal of the American Chemical …, 1949 - ACS Publications
The cyclic acetals derived from tris-(hydroxymethyl)-nitromethane and five different aldehydes have been reported by Senkus2 who prepared them by the azeotropic removal of water …
Number of citations: 6 pubs.acs.org
AM Timbers, EC Lingafelter - Journal of the American Chemical …, 1949 - ACS Publications
Ten grams (0.04 mole) of p, p'-dichlorobenzhydrol1 (mp 88-89) and 1.0 ml. of phenyltrimethylammonium hydroxide (Monsanto, 20% aqueous solution) were dis-solved in 40 ml. of …
Number of citations: 9 pubs.acs.org
D Rosi, TR Lewis, R Lorenz, H Freele… - Journal of Medicinal …, 1967 - ACS Publications
N-(3-Chloro4-hydroxymethylphenyl)-N', N'-diethylethylenediamine (IV) and N-(3-chloro-4-hydroxymethylphenyl) piperazine (VI) were prepared by chemical and microbiological methods…
Number of citations: 22 pubs.acs.org
W Zeinyeh, YJ Esvan, B Josselin, B Baratte… - Bioorganic & Medicinal …, 2019 - Elsevier
… The preparation of pyrido[4,3-h]quinazolin-2-amine 11 started from ethyl 4-amino-2-chlorobenzoate 6. The product of the first iodination step (I 2 , Ag 2 SO 4 , EtOH), containing minor …
Number of citations: 11 www.sciencedirect.com
YJ Esvan, W Zeinyeh, T Boibessot, L Nauton… - European Journal of …, 2016 - Elsevier
The design and synthesis of new pyrido[3,4-g]quinazoline derivatives is described as well as their protein kinase inhibitory potencies toward five CMGC family members (CDK5, CK1, …
Number of citations: 36 www.sciencedirect.com
S Anssens - libstore.ugent.be
… Injectable chloroprocaine is chemically identified as 2-(diethylamino) ethyl 4-amino2 chlorobenzoate monohydrochloride with the molecular formula of C13H19ClN2O2-HCl and the …
Number of citations: 0 libstore.ugent.be
S Jayaprakash - 2019 - search.proquest.com
Results Demographic data were comparable between the two groups. The time of onset of sensory and motor block, peak sensory block, readiness for surgery & complete regression of …
Number of citations: 0 search.proquest.com
T MANSURI - 2017 - 182.156.197.210
… It is chemically identified as 2-(diethylamino) ethyl 4-Amino-2-chlorobenzoate monohydrochloride. Its molecular formula is C13H19CIN2O2 …
Number of citations: 3 182.156.197.210
SAM Mulla - 2019 - search.proquest.com
BACKGROUND: Spinal anesthesia is safe, reliable technique for surgery of the lower abdomen and lower limbs. Few characteristics limits its use for ambulatory surgery, including …
Number of citations: 0 search.proquest.com

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